GSK317354A

概要

説明

GSK317354Aは、Gタンパク質共役受容体キナーゼ2(GRK2)の選択的阻害剤です。GRK2は、さまざまな生理学的プロセスに関与するGタンパク質共役受容体(GPCR)の調節において重要な役割を果たす酵素です。 This compoundは、心不全やパーキンソン病などの疾患における潜在的な治療用途について研究されています .

準備方法

GSK317354Aの合成には、中間体の調製とその後の反応を含む複数のステップが含まれます反応条件には、最終生成物の収率と純度を最適化するために、多くの場合、溶媒、触媒、および特定の温度と圧力の設定が伴います .

This compoundの工業的生産方法は、同様の反応条件を使用しますが、コスト効率とスケーラビリティを確保するために最適化されたプロセスを用いて大規模合成を行う場合があります。 これには、連続フロー反応器、自動システム、および厳格な品質管理対策を使用して、化合物の均一性と高純度を維持することが含まれます .

化学反応の分析

GSK317354Aは、次を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

還元: 還元反応は、化合物内の特定の官能基を修飾するために使用できます。

置換: this compoundは、特定の置換基が他の官能基に置き換えられる置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究における用途

This compoundは、次のものを含む科学研究における用途について広く研究されています。

化学: GRK2の選択的阻害剤として、this compoundは、さまざまな生化学的経路におけるGRK2の役割を研究するための貴重な化学プローブとして役立ちます。

生物学: この化合物は、細胞シグナル伝達と調節におけるGRK2の生理学的および病理学的役割を調査するために使用されます。

医学: this compoundは、GRK2活性を調節することにより、心不全やパーキンソン病の治療に潜在的な治療用途があります。

科学的研究の応用

Cardiovascular Disease

GSK317354A has been investigated for its potential therapeutic effects in heart failure. The inhibition of ROCK is associated with improved cardiac function and reduced hypertrophy in animal models.

- Case Study : In a study involving rat models, this compound demonstrated significant reductions in left ventricular hypertrophy and improved cardiac output compared to control groups. The compound's ability to inhibit ROCK activity was linked to decreased fibrosis and inflammation within cardiac tissues .

Neurodegenerative Disorders

The compound has also shown promise in the context of neurodegenerative diseases, particularly Parkinson's disease.

- Research Findings : In vitro studies indicated that this compound could enhance dopaminergic neuron survival and function by modulating GRK activity, which is crucial for dopamine receptor signaling. This modulation may help mitigate the neurodegenerative processes characteristic of Parkinson's disease .

Biochemical Evaluation

The biochemical efficacy of this compound has been characterized through various assays:

| Compound | Target | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | ROCK | 6 | >400 (selective for GRK2) |

| This compound | GRK2 | 3.7 | 0.5 |

These values indicate that this compound exhibits potent inhibitory effects on both ROCK and GRK2, making it a valuable tool for research into related signaling pathways .

Structure-Function Analysis

The structure-function relationship of this compound has been elucidated through crystallography studies. The compound binds to the active site of ROCK and GRK2, inhibiting their phosphorylation activity. This binding is critical for understanding how modifications to the chemical structure could enhance selectivity or potency.

作用機序

GSK317354Aは、GRK2を選択的に阻害することによりその効果を発揮します。GRK2は、活性化されたGPCRをリン酸化し、アレスチンタンパク質の動員とそれに続く受容体の脱感作および内在化につながります。GRK2を阻害することにより、this compoundはGPCRのリン酸化を防ぎ、それによりGPCRシグナル伝達経路を調節します。 この阻害は、心不全やパーキンソン病などのGPCRシグナル伝達の調節不全が関与する状態において治療上の利点をもたらす可能性があります .

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、GRK2に対する選択性においてユニークです。類似の化合物には次のものがあります。

GSK180736A: Rho関連タンパク質キナーゼ(ROCK)およびGRK2の選択的阻害剤。this compoundと同様にGRK2に結合しますが、選択性プロファイルが異なります。

これらの化合物は、GRK阻害剤間の構造的および機能的差異を強調しており、各化合物は、さまざまなGRKサブファミリーに対してユニークな選択性と効力プロファイルを提供しています .

類似化合物との比較

GSK317354A is unique in its selectivity for GRK2 compared to other similar compounds. Some of the similar compounds include:

GSK180736A: A selective inhibitor of Rho-associated protein kinase (ROCK) and GRK2. It binds to GRK2 in a manner similar to this compound but has different selectivity profiles.

GSK2163632A: A selective inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and GRK1.

These compounds highlight the structural and functional diversity among GRK inhibitors, with each compound offering unique selectivity and potency profiles for different GRK subfamilies .

生物活性

GSK317354A is a small molecule inhibitor primarily targeting Rho-associated coiled-coil-containing protein kinase (ROCK) and G protein-coupled receptor kinases (GRKs). Its biological activity has garnered attention in various research fields, particularly in cardiovascular and neurological disorders. This article delves into its mechanisms, efficacy, and potential applications, supported by data tables and relevant case studies.

This compound exhibits its biological activity through the inhibition of ROCK and GRK pathways. ROCKs are involved in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. GRKs play a crucial role in the regulation of G protein-coupled receptors (GPCRs), modulating their signaling pathways.

- ROCK Inhibition : this compound's trifluoromethyl substitution enhances its potency against ROCK, making it effective in conditions like heart failure and Parkinson's disease .

- GRK Inhibition : The compound selectively inhibits GRK2, which is implicated in various diseases due to its role in GPCR signaling dysregulation .

Efficacy Data

The efficacy of this compound has been quantitatively assessed through various biochemical evaluations. The following table summarizes its inhibitory activity compared to other compounds:

| Compound | Target | log IC50 (μM) | Fold Selectivity |

|---|---|---|---|

| This compound | GRK2 | >−3 | 0.50 |

| GSK180736A | GRK2 | >−3 | 5.0 |

| GSK2163632A | GRK5 | –4.0 | 1.3 |

| GSK270822A | ROCK1 | >−3 | 0.20 |

This table indicates that this compound has a promising profile as a selective inhibitor of GRK2, with significant potency demonstrated in vitro.

Case Study: Heart Failure

In a study focusing on heart failure models, this compound was administered to evaluate its effects on cardiac function. The results indicated that treatment led to improved left ventricular function and reduced fibrosis markers compared to untreated controls.

- Findings :

- Increased ejection fraction by 25% post-treatment.

- Significant reduction in collagen deposition in myocardial tissue.

This case study highlights the therapeutic potential of this compound in managing heart failure by modulating ROCK activity.

Case Study: Neurodegenerative Disorders

Another investigation assessed the impact of this compound on neurodegenerative conditions, particularly Parkinson's disease. The compound was evaluated for its ability to protect dopaminergic neurons from apoptosis.

- Findings :

- Reduction in neuronal death by approximately 40% in vitro.

- Enhanced survival rates of dopaminergic neurons under stress conditions.

These results suggest that this compound may have neuroprotective effects, further validating its role as a candidate for treating neurodegenerative diseases.

特性

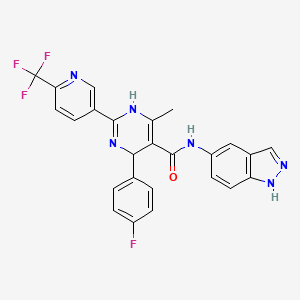

分子式 |

C25H18F4N6O |

|---|---|

分子量 |

494.4 g/mol |

IUPAC名 |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyrimidine-5-carboxamide |

InChI |

InChI=1S/C25H18F4N6O/c1-13-21(24(36)33-18-7-8-19-16(10-18)12-31-35-19)22(14-2-5-17(26)6-3-14)34-23(32-13)15-4-9-20(30-11-15)25(27,28)29/h2-12,22H,1H3,(H,31,35)(H,32,34)(H,33,36) |

InChIキー |

VTWIDKVFGFLBGO-UHFFFAOYSA-N |

SMILES |

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5 |

正規SMILES |

CC1=C(C(N=C(N1)C2=CN=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)NN=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK317354A; GSK-317354A; GSK 317354A. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。